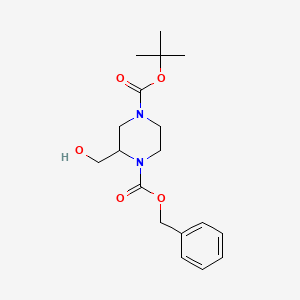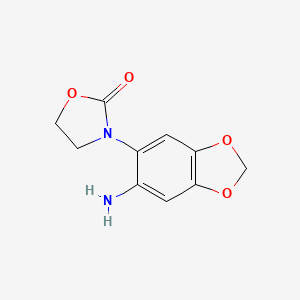
3-(6-Amino-1,3-Benzodioxol-5-yl)-1,3-Oxazolidin-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(6-Amino-1,3-benzodioxol-5-yl)ethanone” is a compound with the molecular formula C9H9NO3 . It has a molecular weight of 179.17 g/mol . The compound is also known by several synonyms, including “6’-Amino-3’,4’-(methylenedioxy)acetophenone” and "6-Amino-3,4-methylenedioxyacetophenone" .
Synthesis Analysis
In one study, a mixture of 1-(6-aminobenzo[1,3]dioxol-5-yl)ethanone and 2-oxo-1,2-dihydroquinoline-3-carbaldehyde in ethanol containing 20% (w/v) aqueous sodium hydroxide solution was heated under reflux for 10 minutes .Molecular Structure Analysis
The title compound, C15H12N2O3, crystallizes with Z′ = 2 in the space group P\overline {1} and the intramolecular dimensions show evidence for a polarized molecular–electronic structure . Each of the two independent types of molecule forms its own hydrogen-bonded supramolecular substructure .Physical And Chemical Properties Analysis
The compound “1-(6-Amino-1,3-benzodioxol-5-yl)ethanone” has a molecular formula of C9H9NO3 and a molecular weight of 179.17 g/mol .Wirkmechanismus
The mechanism of action of 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one is not fully understood. However, it is believed to act by binding to and inhibiting the activity of enzymes involved in the production of certain metabolites. Specifically, it is believed to bind to and inhibit the activity of cyclooxygenase-2 (COX-2), monoamine oxidase (MAO), acetylcholinesterase (AChE), lipoxygenase (LOX), and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of metabolites such as prostaglandins, monoamines, and leukotrienes, which are involved in inflammation and other physiological processes.
Biochemical and Physiological Effects
3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one has been studied for its potential use as an anti-inflammatory agent and as an antifungal agent. In studies, 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one has been shown to inhibit the production of prostaglandins and other metabolites involved in inflammation. Additionally, it has been shown to inhibit the growth of fungi in vitro, suggesting that it may have potential as an antifungal agent.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one in lab experiments is its high purity and high yield when synthesized. Additionally, 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one is relatively stable and can be stored for extended periods of time without significant degradation. The main limitation of 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one is that its mechanism of action is not yet fully understood, so its effects in vivo are not yet known. Additionally, 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one is not yet approved for use in humans, so its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
The potential of 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one as a therapeutic agent is still being explored. Future research could focus on further elucidating the mechanism of action of 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one, as well as exploring its potential use in treating a variety of diseases and conditions. Additionally, further research could focus on exploring the safety and efficacy of 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one in humans, as well as its potential use as an antifungal agent. Finally, further research could focus on exploring the potential of 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one as a tool for biophysical research.
Synthesemethoden
3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one can be synthesized using a variety of methods. The most common method is a three-step reaction involving the reaction of 6-amino-1,3-benzodioxole with an alkylating agent, followed by the addition of an oxazolidinone ring, and finally the oxidation of the amino group. This method yields a high yield of 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one with excellent purity. Other methods for the synthesis of 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one include the reaction of 6-amino-1,3-benzodioxole with an alkylating agent, followed by the addition of an oxazolidinone ring and the oxidation of the amino group.
Wissenschaftliche Forschungsanwendungen
Synthese von Chalkonderivaten
Chalkone sind in verschiedenen wissenschaftlichen Bereichen wertvoll, und 3-(6-Amino-1,3-Benzodioxol-5-yl)-1,3-Oxazolidin-2-on kann als Vorläufer bei der Synthese von Chalkonderivaten verwendet werden. Diese Derivate haben eine inhibitorische Aktivität gegenüber α-Glucosidase gezeigt, was für die Diabetesforschung von Bedeutung ist .
Entwicklung von nichtlinearen optischen Materialien
Aufgrund ihres konjugierten Doppelbindungssystems weisen Chalkone nichtlineare optische Eigenschaften auf. Die fragliche Verbindung könnte bei der Entwicklung von nichtlinearen optischen Materialien verwendet werden, die für die Herstellung von optischen Schaltern und Modulatoren unerlässlich sind .
Herstellung von Farbstoffen
Chalkone und ihre Derivate sind bekanntermaßen in der Herstellung von Farbstoffen verwendet. Die Verbindung This compound könnte als Ausgangsmaterial für die Synthese neuer Farbstoffe mit potenziellen Anwendungen in Textilien und Tinten dienen .
Supramolekulare Chemie
Diese Verbindung hat aufgrund ihrer Fähigkeit, Wasserstoffbrückenbindungen zu bilden, potenzielle Anwendungen in der supramolekularen Chemie. Sie kann verwendet werden, um supramolekulare Substrukturen zu erzeugen, die für die Konstruktion von molekularen Maschinen und Sensoren unerlässlich sind .
Pharmazeutische Anwendungen
Die strukturellen Merkmale von This compound machen es zu einem Kandidaten für pharmazeutische Anwendungen. Seine Derivate könnten hinsichtlich ihres therapeutischen Potenzials untersucht werden, insbesondere als α-Glucosidase-Inhibitoren zur Behandlung von Diabetes .
Synthese von Alkaloiden
Alkaloide haben eine breite Palette biologischer Aktivitäten, und diese Verbindung könnte als Vorläufer bei der Totalsynthese von Dubamin- und Graveolin-Alkaloiden verwendet werden, die Antikrebseigenschaften gezeigt haben .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(6-amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c11-6-3-8-9(16-5-15-8)4-7(6)12-1-2-14-10(12)13/h3-4H,1-2,5,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJLNPGYABRGGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC3=C(C=C2N)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

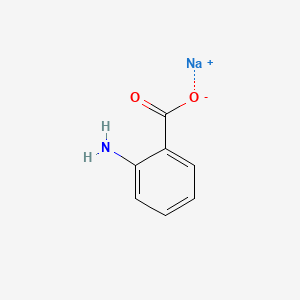

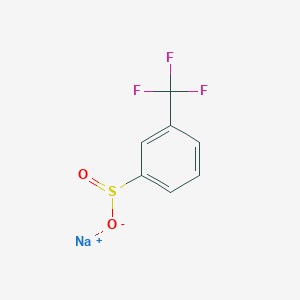

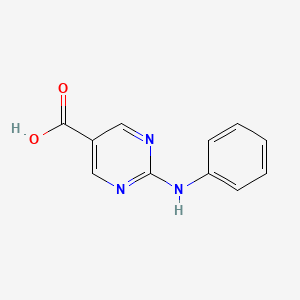
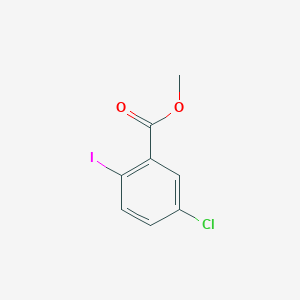


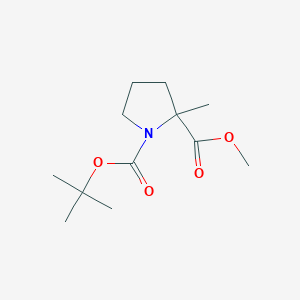
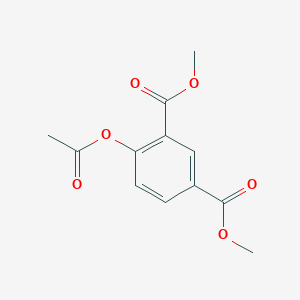

![2-[4-(Chloromethyl)phenoxy]acetonitrile](/img/structure/B1290584.png)

